molecular formula C20H24FN3O B2397016 4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide CAS No. 23376-12-7

4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

Cat. No.: B2397016
CAS No.: 23376-12-7
M. Wt: 341.43
InChI Key: VXHYRFPNSMBHSM-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a chemical compound that belongs to the class of benzamides It features a fluorine atom attached to the benzene ring and a phenylpiperazine moiety linked through a propyl chain

Scientific Research Applications

4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating the interactions between small molecules and biological targets such as receptors and enzymes.

    Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzoyl chloride with 3-(4-phenylpiperazin-1-yl)propylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the propyl chain.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is unique due to the presence of the fluorine atom on the benzene ring, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for studying the effects of fluorine substitution in drug design.

Properties

IUPAC Name

4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c21-18-9-7-17(8-10-18)20(25)22-11-4-12-23-13-15-24(16-14-23)19-5-2-1-3-6-19/h1-3,5-10H,4,11-16H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHYRFPNSMBHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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